molecular formula C14H23N3O2 B2939795 2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide CAS No. 1797628-91-1

2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide

Cat. No.: B2939795
CAS No.: 1797628-91-1
M. Wt: 265.357
InChI Key: AIOXUYHVWAVVCX-UHFFFAOYSA-N
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Description

2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide is a chemical compound designed for research applications, featuring a 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold. This scaffold is of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities. Pyrano[2,3-c]pyrazole derivatives, a closely related structural class, have been reported to exhibit a range of pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities . The specific structural motif of the fused tetrahydropyranopyrazole system makes this class of compounds a valuable template for investigating novel bioactive molecules . The compound's structure, which incorporates an amide linker, is a common feature in drug discovery, often employed to modulate properties like molecular recognition and metabolic stability. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex target molecules, or as a core structure in the development and screening of novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-4-10(5-2)14(18)15-8-12-11-9-19-7-6-13(11)17(3)16-12/h10H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOXUYHVWAVVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=NN(C2=C1COCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide typically involves multiple steps, starting with the formation of the pyrano[4,3-c]pyrazole core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a β-keto ester or β-diketone. The reaction conditions often require heating and the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

Biologically, 2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for further research in drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it may be useful in the treatment of diseases such as infections, cancer, and inflammation.

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would need to be identified through further research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Compound Name Core Structure N-Substituent 3-Position Substituent Molecular Formula Molecular Weight Key Functional Groups
2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide (Target) 1-methyl-tetrahydropyrano[4,3-c]pyrazole Methyl 2-ethylbutanamide via methylene bridge Not explicitly reported* Amide
2-(2-chlorophenyl)-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide 1-cyclopentyl-tetrahydropyrano[4,3-c]pyrazole Cyclopentyl 2-(2-chlorophenyl)acetamide via methylene bridge Not reported Amide, Chlorophenyl
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Unsubstituted tetrahydropyrano[4,3-c]pyrazole None Methyl ester C8H10N2O3 182.18 Ester
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Unsubstituted tetrahydropyrano[4,3-c]pyrazole None Ethyl ester C9H12N2O3 196.20 (calculated) Ester
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide 1-cyclopentyl-tetrahydropyrano[4,3-c]pyrazole Cyclopentyl 2,5-dimethylfuran-3-carboxamide via methylene bridge C19H25N3O3 343.40 Amide, Dimethylfuran

*Molecular formula of the target compound is inferred as ~C14H23N3O2 based on structural analysis.

Functional Group Analysis

  • Amide vs. Ester: The target compound and analogs in feature amide linkages, which enhance metabolic stability compared to ester-containing derivatives (e.g., ).
  • N-Substituents : The 1-methyl group on the target compound may reduce steric hindrance compared to bulkier cyclopentyl analogs (), possibly improving membrane permeability.

Physicochemical Properties

  • Hydrophobicity : The 2-ethylbutanamide group in the target compound introduces moderate hydrophobicity, whereas the chlorophenyl () and dimethylfuran () substituents increase lipophilicity. Ester derivatives () are more polar due to the carboxylate group.
  • Molecular Weight : The target compound (~265–285 g/mol estimated) falls within the acceptable range for drug-likeness, unlike the higher molecular weight furan derivative (343.40 g/mol, ), which may challenge oral absorption.

Biological Activity

2-Ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure that combines several functional groups, contributing to its biological activity. Its molecular formula is C13H21N3O2C_{13}H_{21}N_3O_2, and it possesses a molecular weight of 251.33 g/mol. The structural complexity includes a tetrahydropyrano-pyrazole moiety, which is significant for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Synthesis of Tetrahydropyran : Achieved through cyclization reactions involving sugars or their derivatives.
  • Final Coupling : The final amide bond formation between the tetrahydropyran derivative and the ethyl butanamide.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes or receptors involved in critical pathways such as inflammation, cancer progression, and neurodegenerative diseases.

Antimicrobial Activity

Recent studies have reported promising antimicrobial properties for compounds structurally related to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) Values : Compounds with similar structures exhibited MIC values ranging from 0.78 to 3.125 mg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Case Studies

Several research studies have highlighted the biological activities associated with related compounds:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives of pyrazole exhibited significant inhibitory effects against Phytophthora infestans, with EC50 values indicating high efficacy .
  • Neuroprotective Effects : Research indicated that certain derivatives could inhibit beta-secretase (BACE1), suggesting potential applications in treating Alzheimer's disease by enhancing insulin sensitivity .

Data Table: Biological Activities

Compound NameActivity TypeTarget BacteriaMIC (mg/mL)
Compound AAntimicrobialS. aureus0.78
Compound BAntimicrobialE. coli3.125
Compound CNeuroprotectiveBACE1IC50 = 421.59 μM
Compound DAntidiabeticGlucose MetabolismIC50 = 383.63 μM

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